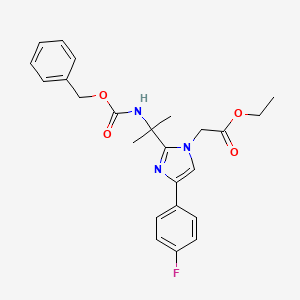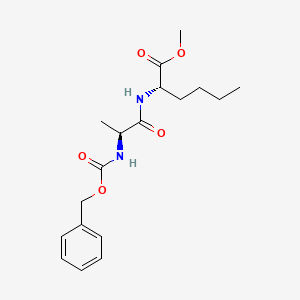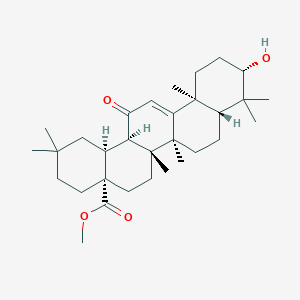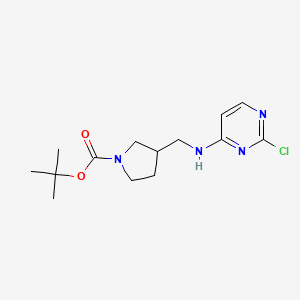![molecular formula C17H15ClN2O B11830487 N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride CAS No. 882865-28-3](/img/structure/B11830487.png)
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a complex organic compound with the molecular formula C17H15ClN2O. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which combines the benzofuran and quinoline moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Quinoline Ring Formation: The benzofuran intermediate is then subjected to a series of reactions to form the quinoline ring. This often involves the use of reagents such as aniline and phosphorus oxychloride.
Dimethylation: The final step involves the introduction of the dimethylamine group. This can be achieved through the reaction of the quinoline intermediate with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride
- N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
- 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Uniqueness
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific combination of benzofuran and quinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to interact with DNA and other molecular targets sets it apart from other similar compounds, highlighting its potential in therapeutic development.
Propiedades
Número CAS |
882865-28-3 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-[1]benzofuro[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2O.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
Clave InChI |
KWWWKZAAGYYNMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)



![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)




![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
